Bis(4-methylpiperazin-1-yl)methanone
Overview
Description
Bis(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C11H22N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties .
Mechanism of Action
Target of Action
Bis(4-methylpiperazin-1-yl)methanone, also known as LQFM182, primarily targets pro-inflammatory mediators such as TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory process, leading to the cardinal signs of inflammation including pain, heat, redness, and swelling .
Mode of Action
LQFM182 interacts with its targets by reducing the levels of pro-inflammatory cytokines TNF-α and IL-1β . This interaction results in a decrease in inflammation and pain, as evidenced by the reduction in the number of writhings induced by acetic acid and the paw licking time of animals in the second phase of the formalin test .
Biochemical Pathways
The compound affects the inflammatory pathway, which is characterized by the production and release of pro-inflammatory mediators . The reduction in the levels of TNF-α and IL-1β cytokines leads to a decrease in the downstream effects of these mediators, such as pain and inflammation .
Pharmacokinetics
The compound has been shown to have an effect when administered orally in doses of 50, 100, or 200 mg/kg
Result of Action
The action of LQFM182 results in a reduction of inflammation and pain. Specifically, it decreases the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methylpiperazine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Reactants: 4-methylpiperazine and phosgene.
Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.
Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Bis(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anti-inflammatory and anti-nociceptive effects.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
N-methylpiperazine derivatives: These compounds have shown promising anticancer activity.
Uniqueness
Bis(4-methylpiperazin-1-yl)methanone is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its dual piperazine rings provide a versatile framework for chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
bis(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSZAPBISRHOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333654 | |
Record name | bis(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-30-7 | |
Record name | bis(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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